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molecular formula C10H9BrFNO2 B8302664 (R)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one

(R)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one

Cat. No. B8302664
M. Wt: 274.09 g/mol
InChI Key: VPIUKMZYPSXSSP-JTQLQIEISA-N
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Patent
US08673894B2

Procedure details

A solution of the (RS)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (20.2 g) in ethanol/dichloromethane/heptane (4/2/2) was divided in 1 g aliquots which were separated on chiral HPLC (Chiralpak AD) using a 90:10-mixture of ethanol and heptane as the eluent. The first eluting enantiomer (retention time: 7.98 min), the (R)-(−)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (intermediate C5A), was obtained as a brownish crystalline solid (9.154 g, 45.3% of theory), and the second eluting enantiomer (retention time: 12.19 min), the (S)-(+)-N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide, was also obtained as a light brown crystalline solid (9.25 g, 45.8% of theory), with e.e. >99.5% each.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:15])=[C:6]([C:8]2([CH3:14])[CH2:12][O:11][C:10](=[O:13])[NH:9]2)[CH:7]=1>C(O)C.ClCCl.CCCCCCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:15])=[C:6]([C@:8]2([CH3:14])[CH2:12][O:11][C:10](=[O:13])[NH:9]2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(NC(OC1)=O)C)F
Step Two
Name
ethanol dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.ClCCl.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated on chiral HPLC (Chiralpak AD)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)[C@]1(NC(OC1)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673894B2

Procedure details

A solution of the (RS)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (20.2 g) in ethanol/dichloromethane/heptane (4/2/2) was divided in 1 g aliquots which were separated on chiral HPLC (Chiralpak AD) using a 90:10-mixture of ethanol and heptane as the eluent. The first eluting enantiomer (retention time: 7.98 min), the (R)-(−)-4-(5-bromo-2-fluoro-phenyl)-4-methyl-oxazolidin-2-one (intermediate C5A), was obtained as a brownish crystalline solid (9.154 g, 45.3% of theory), and the second eluting enantiomer (retention time: 12.19 min), the (S)-(+)-N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-methyl-ethyl]-2-chloro-acetamide, was also obtained as a light brown crystalline solid (9.25 g, 45.8% of theory), with e.e. >99.5% each.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
ethanol dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:15])=[C:6]([C:8]2([CH3:14])[CH2:12][O:11][C:10](=[O:13])[NH:9]2)[CH:7]=1>C(O)C.ClCCl.CCCCCCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:15])=[C:6]([C@:8]2([CH3:14])[CH2:12][O:11][C:10](=[O:13])[NH:9]2)[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(NC(OC1)=O)C)F
Step Two
Name
ethanol dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.ClCCl.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated on chiral HPLC (Chiralpak AD)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)[C@]1(NC(OC1)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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